molecular formula C18H16ClN3O2 B4416604 3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4416604
M. Wt: 341.8 g/mol
InChI Key: FJSLZKILBOWPNI-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is believed to act by binding to specific target proteins and modulating their activity. This compound has been found to interact with a variety of proteins, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of protein-protein interactions, the regulation of ion channel activity, and the inhibition of enzyme activity. These effects make this compound a valuable tool for studying various biological processes, including signal transduction, cell signaling, and protein folding.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high specificity and potency. This compound has been found to exhibit a high degree of selectivity for specific target proteins, making it a valuable tool for studying protein-protein interactions and other biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another area of interest is the use of this compound in the development of new therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Finally, this compound may also have potential applications in the development of new imaging probes for use in biological systems.

Scientific Research Applications

3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging biological systems, and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

3-chloro-4-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-4-3-5-13(8-11)17-21-16(24-22-17)10-20-18(23)14-7-6-12(2)15(19)9-14/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLZKILBOWPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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